molecular formula C10H5ClN2S B1331728 3-Chloro-5-phenylisothiazole-4-carbonitrile CAS No. 28989-23-3

3-Chloro-5-phenylisothiazole-4-carbonitrile

Cat. No. B1331728
CAS RN: 28989-23-3
M. Wt: 220.68 g/mol
InChI Key: YLULGDCWLXHHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380465

Procedure details

A mixture of 2.20 g (10 mole) of 3-chloro-5-phenyl-4-isothiazolecarbonitrile and 10 ml of concentrated sulfuric acid was heated at 130°-140° for 3 hours and cooled with an ice bath. A solution of 1.0 g (14.5 mole) of sodium nitrite in 5 ml of water was added dropwise. The addition of sodium nitrite solution was adjusted so that the temperature did not exceed 30°. After complete addition of the sodium nitrite solution, the mixture was poured into 200 ml of water, and the mixture was heated at 50° for 1/2 hour and cooled. The aqueous solution was extracted with ether (24.50 ml). The ether extract was extracted with 50 ml of 10% sodium hydroxide (2 times). The extract was made acidic with 50 ml of concentrated HCl (a precipitate formed) and was extracted twice with 50 ml of ether. The ether solution was dried (MgSO4) and concentrated to give 1.8 g (75%) of tan needles, mp 166.5°-168°, which was recrystallized from hexane: ether to give 1.7 g (71%) of the desired product as yellow needles. mp 167°-169°.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7]#N)=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+].[OH2:24]>>[Cl:1][C:2]1[C:6]([C:7]([OH:16])=[O:24])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NSC(=C1C#N)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 130°-140° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
did not exceed 30°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (24.50 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with 50 ml of 10% sodium hydroxide (2 times)
CUSTOM
Type
CUSTOM
Details
formed) and
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 50 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NSC(=C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.